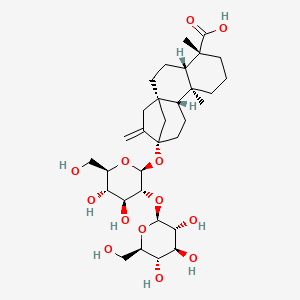

Steviolbioside

描述

Steviolbioside is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is one of the many steviol glycosides responsible for the intense sweetness of stevia leaves. This compound is known for its non-caloric sweetening properties, making it a popular alternative to sucrose and artificial sweeteners in various food and beverage products .

准备方法

Synthetic Routes and Reaction Conditions: Steviolbioside can be synthesized from stevioside through hydrolysis. The process involves treating stevioside with sodium hydroxide in methanol, resulting in the formation of this compound. The structure of the synthesized product is confirmed through spectroscopic analysis, including infrared, nuclear magnetic resonance (1H NMR and 13C NMR), and elemental analysis .

Industrial Production Methods: The industrial production of this compound involves extracting stevia leaves with hot water. The aqueous extract is then passed through an adsorption resin to concentrate the steviol glycosides. The resin is washed with a solvent alcohol to release the glycosides, and the product is recrystallized from methanol or aqueous ethanol. Ion exchange resins may also be used in the purification process .

化学反应分析

Types of Reactions: Steviolbioside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide in methanol is commonly used to hydrolyze stevioside to this compound.

Oxidation: this compound can be oxidized using strong oxidizing agents, although specific conditions and reagents for this reaction are less commonly documented.

Glycosylation: Enzymatic glycosylation can be used to modify this compound, enhancing its sweetness and stability.

Major Products Formed:

Hydrolysis: this compound is the primary product formed from the hydrolysis of stevioside.

Glycosylation: Modified steviolbiosides with enhanced sweetness and stability are formed through enzymatic glycosylation.

科学研究应用

Introduction to Steviolbioside

This compound is a natural glycoside derived from the leaves of Stevia rebaudiana, known for its sweetening properties and potential health benefits. As a member of the steviol glycosides family, it is gaining attention in various scientific fields due to its applications in food technology, pharmacology, and health sciences. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Food Industry

Natural Sweetener : this compound is primarily used as a non-caloric sweetener in various food products. Its sweetness is significantly higher than that of sucrose, making it an attractive alternative for sugar reduction in food formulations.

Stability in Food Matrices : Research indicates that this compound maintains its stability across different food matrices, such as dairy products, jams, and baked goods. A study demonstrated that steviol glycosides showed no decomposition when added to semiskimmed milk and yogurt, indicating their suitability as food additives .

| Food Matrix | Stability Observed | Analysis Method |

|---|---|---|

| Semiskimmed Milk | No decomposition | High-Performance Liquid Chromatography |

| Yogurt | No decomposition | High-Performance Liquid Chromatography |

| Jam | No decomposition | Solid-Phase Extraction |

Pharmacological Applications

Antioxidant Activity : this compound exhibits significant antioxidant properties, surpassing even ascorbic acid in certain tests. This capability suggests potential applications in preventing oxidative stress-related diseases .

Antidiabetic Effects : Studies have shown that this compound can mimic insulin action by enhancing glucose uptake in cells, which may aid in managing diabetes .

Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .

Cancer Research

This compound has been investigated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cells, particularly those associated with gastrointestinal cancers .

Case Study: Anticancer Activity

A notable study reported that treatment with steviol biosides reduced tumor formation in mice exposed to carcinogens by up to 94% compared to controls . This highlights its potential as a chemotherapeutic agent.

Gut Health and Microbiota

Recent research suggests that this compound may positively influence gut microbiota composition, which is crucial for maintaining overall health. Its prebiotic effects could enhance gut health by promoting beneficial bacterial growth .

Cosmetic Applications

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at reducing oxidative stress on the skin. Its ability to neutralize free radicals can potentially enhance skin health and appearance.

作用机制

Steviolbioside exerts its effects primarily through its interaction with sweet taste receptors on the tongue, leading to the perception of sweetness. It is metabolized in the liver, where it undergoes phase I and phase II metabolism. In phase I, this compound is converted to steviol, which is then conjugated into steviol glucuronide in phase II. This major metabolite is rapidly excreted from the body .

相似化合物的比较

- Stevioside

- Rebaudioside A

- Rebaudioside C

- Dulcoside A

Comparison: Steviolbioside is unique among steviol glycosides due to its specific glycosidic linkage and its distinct sweetness profile. While stevioside and rebaudioside A are more abundant and commonly used, this compound offers a different sensory experience with less bitterness and a more favorable taste profile . Additionally, this compound’s stability in acidic and neutral solutions makes it suitable for various applications in food and beverages .

This compound stands out for its potential health benefits, including its non-caloric nature and its role in managing diabetes and hypertension . Its unique chemical structure and properties make it a valuable compound for further research and industrial applications.

生物活性

Steviolbioside (Sb) is a steviol glycoside derived from stevioside, which is extracted from the leaves of Stevia rebaudiana. This compound has garnered interest not only for its sweetening properties but also for its potential biological activities, including antidiabetic, antihypertensive, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound through various studies and findings.

This compound is synthesized by glycosylation of steviol or stevioside. It has been characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) . The synthesis process aims to enhance the sweetness profile while reducing bitterness associated with stevioside. This compound is reported to be approximately 44 times sweeter than a 0.5% sucrose solution .

2.1 Antidiabetic Effects

Research indicates that this compound may mimic insulin action by enhancing glucose uptake in cells. In vitro studies have shown that this compound increases glucose transport activity in various human cell lines, including HL-60 leukemia cells and SH-SY5Y neuroblastoma cells . Furthermore, animal studies suggest that this compound can improve insulin sensitivity and normalize lipid metabolism without significantly altering blood glucose levels .

2.2 Antihypertensive Activity

This compound exhibits vasorelaxation properties, which contribute to its antihypertensive effects. Studies involving spontaneously hypertensive rats demonstrated that chronic administration of this compound led to significant reductions in blood pressure without affecting serum levels of catecholamines . These findings support its potential use in managing hypertension.

2.3 Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models . Moreover, it appears to enhance muscle recovery by activating satellite cells through modulation of the NF-κB signaling pathway .

2.4 Antioxidant Activity

This compound also demonstrates antioxidant properties, which help mitigate oxidative stress in biological systems. Studies have indicated that it can enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase in cellular models exposed to oxidative damage . This suggests its potential role as a protective agent against oxidative stress-related diseases.

3. Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological studies. It has been found to be non-teratogenic, non-mutagenic, and non-carcinogenic at relevant doses . Acute toxicity studies in mice indicated no significant adverse effects at dosages up to 300 mg/kg, further supporting its safety for consumption .

4. Case Studies and Research Findings

5. Conclusion and Future Directions

This compound presents a promising profile as a natural sweetener with significant biological activities that may benefit health beyond mere sweetness. Its antidiabetic, antihypertensive, anti-inflammatory, and antioxidant properties warrant further investigation through clinical trials to fully establish its therapeutic potential. Future research should focus on elucidating the mechanisms underlying these effects and exploring the compound's application in functional foods and nutraceuticals.

属性

CAS 编号 |

41093-60-1 |

|---|---|

分子式 |

C32H50O13 |

分子量 |

642.7 g/mol |

IUPAC 名称 |

(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31+,32-/m1/s1 |

InChI 键 |

OMHUCGDTACNQEX-QEBBIIKSSA-N |

SMILES |

C=C([C@@](CC1)(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C4)C[C@@]54CC[C@]6([H])[C@@](C(O)=O)(C)CCC[C@@]6(C)[C@@]51[H] |

手性 SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O |

规范 SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

41093-60-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

steviolbioside steviolbioside, potassium salt steviolbioside, sodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。